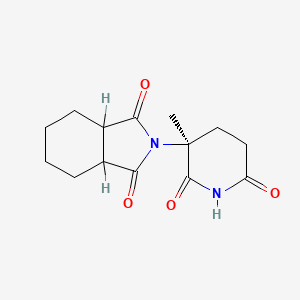

1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)-

説明

1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes an isoindole core and a piperidinyl group, makes it an interesting subject for scientific research.

特性

CAS番号 |

127869-70-9 |

|---|---|

分子式 |

C14H18N2O4 |

分子量 |

278.30 g/mol |

IUPAC名 |

2-[(3S)-3-methyl-2,6-dioxopiperidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |

InChI |

InChI=1S/C14H18N2O4/c1-14(7-6-10(17)15-13(14)20)16-11(18)8-4-2-3-5-9(8)12(16)19/h8-9H,2-7H2,1H3,(H,15,17,20)/t8?,9?,14-/m0/s1 |

InChIキー |

MUCSNTQEWAKICU-CTCYHXBNSA-N |

異性体SMILES |

C[C@@]1(CCC(=O)NC1=O)N2C(=O)C3CCCCC3C2=O |

正規SMILES |

CC1(CCC(=O)NC1=O)N2C(=O)C3CCCCC3C2=O |

製品の起源 |

United States |

準備方法

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- can be achieved through several synthetic routes. One common method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics . Industrial production methods may involve the use of homogeneous rhodium catalysis and vinylcarbene intermediates .

化学反応の分析

1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl acetylenedicarboxylate (DMAD), naphthoquinone, and tetracyanoethylene . Major products formed from these reactions include cycloadducts and isoindole derivatives .

科学的研究の応用

This compound has several scientific research applications. It is used in the development of aggregation-induced emission fluorophores for lipid droplet imaging . These fluorophores show fluorescence wavelengths and efficiencies that can be modulated and have excellent potential to specifically light up lipid droplets in living cells with bright fluorescence, low cytotoxicity, and better photostability than commercially available dyes . Additionally, 1H-Isoindole-1,3(2H)-dione derivatives have been identified as potent inhibitors of human protein kinase CK2, which suggests potential therapeutic applications in treating diseases such as cancer .

作用機序

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system . This activation leads to the formation of structurally unique fluorophores with aggregation-induced emission characteristics . The molecular targets and pathways involved include lipid droplets in living cells and the ATP-binding site of human protein kinase CK2 .

類似化合物との比較

Similar compounds to 1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- include 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones . These compounds also exhibit potent inhibitory activity against human protein kinase CK2 and have been identified through high-throughput docking studies . The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- lies in its specific structural features and its ability to form aggregation-induced emission fluorophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。